Pyrido[2,3-d]pyrimidine
Overview
Description
Pyrido[2,3-d]pyrimidine is a heterocyclic compound that consists of a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties . The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[2,3-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with formamide or formic acid under high-temperature conditions . Another method includes the reaction of 2-aminopyridine with β-dicarbonyl compounds in the presence of a catalyst such as acetic acid .
Industrial Production Methods: In industrial settings, this compound derivatives are often synthesized using one-pot reactions that combine multiple steps into a single process. For example, a one-pot synthesis using a tropine-based dicationic molten salt as a catalyst has been documented, which provides high yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Reduced this compound derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Pyrido[2,3-d]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets such as kinases and receptors. For instance, it acts as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these kinases, this compound can exert antitumor effects. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison: Pyrido[2,3-d]pyrimidine is unique due to its specific ring fusion pattern, which influences its biological activity and chemical reactivity. Compared to pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine, this compound has shown higher potency in certain biological assays, particularly in kinase inhibition . This uniqueness makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
pyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-4-8-5-10-7(6)9-3-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJFFSGCRRMVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342547 | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-61-5 | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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